tert-Butyl (5-amino-3,3-difluorocyclohexyl)carbamate
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Overview
Description
tert-Butyl (5-amino-3,3-difluorocyclohexyl)carbamate is a chemical compound that features a tert-butyl group attached to a carbamate moiety, which is further linked to a cyclohexyl ring substituted with amino and difluoro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (5-amino-3,3-difluorocyclohexyl)carbamate typically involves the protection of the amino group using a tert-butyl carbamate (Boc) group. The process generally starts with the cyclohexylamine derivative, which undergoes fluorination to introduce the difluoro groups. The amino group is then protected by reacting with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors and continuous flow systems to ensure efficient and scalable production. The reaction conditions would be optimized to maximize yield and purity while minimizing waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (5-amino-3,3-difluorocyclohexyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the carbamate to an amine.
Substitution: The amino and difluoro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or halogenating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
tert-Butyl (5-amino-3,3-difluorocyclohexyl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of novel compounds with potential pharmaceutical applications.
Biology: The compound can be used in the study of enzyme interactions and protein modifications due to its unique structural features.
Industry: The compound can be utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-Butyl (5-amino-3,3-difluorocyclohexyl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. The difluoro groups can enhance the compound’s binding affinity and specificity by interacting with hydrophobic pockets within the target protein.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (5-amino-3-fluorocyclohexyl)carbamate
- tert-Butyl (5-amino-3,3-dichlorocyclohexyl)carbamate
- tert-Butyl (5-amino-3,3-dimethylcyclohexyl)carbamate
Uniqueness
tert-Butyl (5-amino-3,3-difluorocyclohexyl)carbamate is unique due to the presence of two fluorine atoms on the cyclohexyl ring, which can significantly influence its chemical reactivity and biological activity. The difluoro substitution can enhance the compound’s stability and binding affinity, making it a valuable tool in various research applications.
Properties
Molecular Formula |
C11H20F2N2O2 |
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Molecular Weight |
250.29 g/mol |
IUPAC Name |
tert-butyl N-(5-amino-3,3-difluorocyclohexyl)carbamate |
InChI |
InChI=1S/C11H20F2N2O2/c1-10(2,3)17-9(16)15-8-4-7(14)5-11(12,13)6-8/h7-8H,4-6,14H2,1-3H3,(H,15,16) |
InChI Key |
SQCWSHBAIPRRPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(CC(C1)(F)F)N |
Origin of Product |
United States |
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